![molecular formula C14H16N4OS B5808442 N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5808442.png)
N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles.
作用機序
Target of Action
N-cyclopropyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a complex compound that likely interacts with multiple targets. Based on the structure of the compound, it is likely to interact with enzymes such as carbonic anhydrase and cholinesterase . These enzymes play crucial roles in various biological processes, including regulation of pH and nerve impulse transmission, respectively .
Mode of Action
Based on its structural similarity to other triazolothiadiazine derivatives, it is likely that it interacts with its target enzymes through hydrogen bond accepting and donating characteristics . This allows it to form specific interactions with different target receptors .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt pH regulation, while inhibition of cholinesterase can affect nerve impulse transmission . The downstream effects of these disruptions can vary widely, depending on the specific biological context.
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, if it inhibits carbonic anhydrase, it could lead to changes in cellular pH. If it inhibits cholinesterase, it could affect nerve impulse transmission .
準備方法
The synthesis of N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a phenyl group.
Attachment of the cyclopropyl group: The cyclopropyl group is introduced through a substitution reaction.
Formation of the acetamide moiety: This involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide group.
化学反応の分析
N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
科学的研究の応用
N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions
類似化合物との比較
N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other phenyl-1,2,4-triazole derivatives, such as:
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also contains a triazole ring and exhibits similar biological activities.
Phenyl boronic acid (PBA) containing compounds: These compounds are used in various chemical reactions and have applications in bioanalytical studies.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-cyclopropyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-10-16-17-14(18(10)12-5-3-2-4-6-12)20-9-13(19)15-11-7-8-11/h2-6,11H,7-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHRJBYDCZPSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
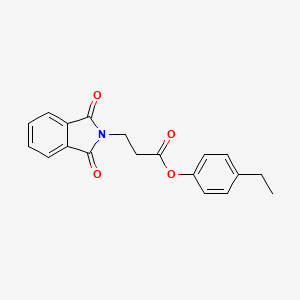
![4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)
![3-[2-(4-chloro-3-ethylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5808373.png)
![diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5808386.png)
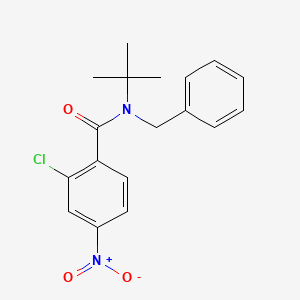
![5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)
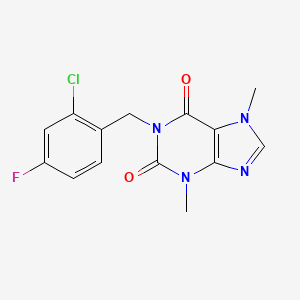
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5808417.png)
![1,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine](/img/structure/B5808434.png)
![N-[(4-methylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B5808435.png)
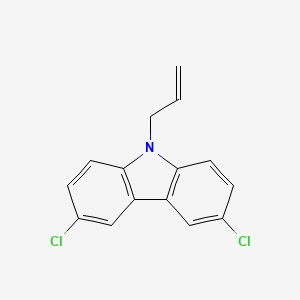
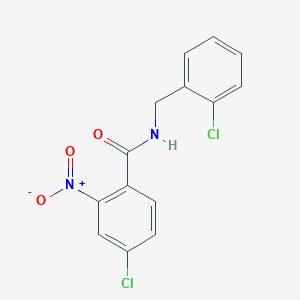
![N-[4-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5808459.png)
![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5808470.png)
